molecular formula C7H2Cl2FNO B15337567 2,6-Dichloro-5-fluorobenzoxazole

2,6-Dichloro-5-fluorobenzoxazole

Cat. No.: B15337567
M. Wt: 206.00 g/mol
InChI Key: UGDIGIBGDZTCOM-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-fluorobenzoxazole is a heterocyclic compound that contains both chlorine and fluorine atoms. It is a derivative of benzoxazole, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of chlorine and fluorine atoms in the benzoxazole ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-5-fluorobenzoxazole can be synthesized through various methods. One common approach involves the reaction of 2-aminophenol with 2,6-dichloro-5-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and advanced purification techniques ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-5-fluorobenzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Hydrogen peroxide in the presence of a catalyst like titanium tetraisopropoxide.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

Scientific Research Applications

2,6-Dichloro-5-fluorobenzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-5-fluorobenzoxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, resulting in the modulation of signal transduction pathways and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorobenzoxazole
  • 2,5-Dichlorobenzoxazole
  • 2,6-Difluorobenzoxazole

Uniqueness

2,6-Dichloro-5-fluorobenzoxazole is unique due to the presence of both chlorine and fluorine atoms in the benzoxazole ring. This combination enhances its chemical reactivity and biological activity compared to other benzoxazole derivatives. The fluorine atom, in particular, can significantly influence the compound’s pharmacokinetic properties, making it a valuable candidate for drug development .

Properties

Molecular Formula

C7H2Cl2FNO

Molecular Weight

206.00 g/mol

IUPAC Name

2,6-dichloro-5-fluoro-1,3-benzoxazole

InChI

InChI=1S/C7H2Cl2FNO/c8-3-1-6-5(2-4(3)10)11-7(9)12-6/h1-2H

InChI Key

UGDIGIBGDZTCOM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)OC(=N2)Cl

Origin of Product

United States

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